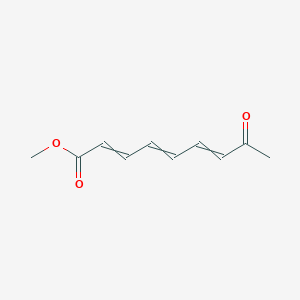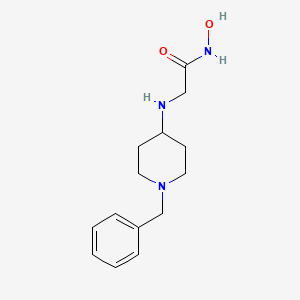![molecular formula C15H16O4 B14196773 [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid CAS No. 832125-56-1](/img/structure/B14196773.png)
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is an organic compound with a complex structure that includes an acetyl group, a phenoxy group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetylphenol with 2-methylbuta-1,3-diene under specific conditions to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the proper formation of the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the conjugated diene system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in studying the effects of conjugated dienes on biological systems. It may also serve as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system can participate in various chemical reactions, influencing the compound’s biological activity. The acetyl and phenoxy groups may also play roles in modulating the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid: shares similarities with other compounds containing conjugated diene systems and phenoxy groups.
Thiazoles: These compounds have diverse biological activities and share some structural features with this compound.
Oxadiazoles: These derivatives possess various biological activities and have structural similarities with the compound .
Propiedades
Número CAS |
832125-56-1 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-[2-acetyl-5-(2-methylbuta-1,3-dienyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H16O4/c1-4-10(2)7-12-5-6-13(11(3)16)14(8-12)19-9-15(17)18/h4-8H,1,9H2,2-3H3,(H,17,18) |
Clave InChI |
XALAFIVMZXISPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=C(C=C1)C(=O)C)OCC(=O)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
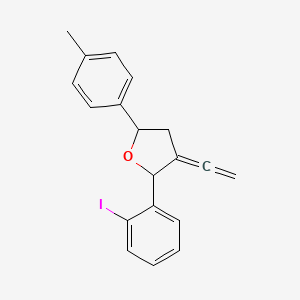
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)

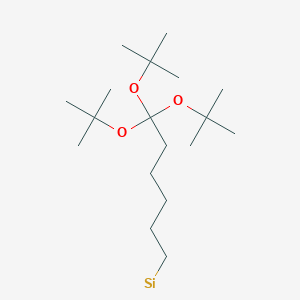
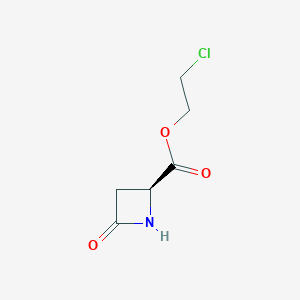
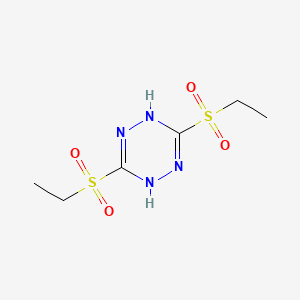
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
